molecular formula C19H17NO4 B10866381 4-(8-methoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoic acid

4-(8-methoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoic acid

Cat. No.: B10866381
M. Wt: 323.3 g/mol
InChI Key: DOYOMWGGFUTYAT-UHFFFAOYSA-N
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Description

4-(8-Methoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoic acid is a bicyclic organic compound featuring a benzoic acid moiety attached to a seven-membered cycloheptapyrrol ring system. The core structure includes a pyrrole ring fused to a cycloheptane ring, substituted with methoxy (at position 8) and two methyl groups (at positions 1 and 3), along with a ketone at position 3. The benzoic acid group introduces carboxylic acid functionality, enabling hydrogen bonding and influencing solubility and reactivity.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

4-(4-methoxy-1,3-dimethyl-8-oxocyclohepta[c]pyrrol-2-yl)benzoic acid

InChI

InChI=1S/C19H17NO4/c1-11-17-15(21)5-4-6-16(24-3)18(17)12(2)20(11)14-9-7-13(8-10-14)19(22)23/h4-10H,1-3H3,(H,22,23)

InChI Key

DOYOMWGGFUTYAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)C=CC=C(C2=C(N1C3=CC=C(C=C3)C(=O)O)C)OC

Origin of Product

United States

Preparation Methods

Cyclization of Pyrrole Derivatives

The cycloheptapyrrolone ring system is constructed via a [5+2] cycloaddition or intramolecular cyclization. A pyrrole precursor undergoes ring expansion in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) to form the seven-membered ring. Methoxy and dimethyl groups are introduced at this stage through alkylation:

Pyrrole derivative+CH₃I (excess)Base, DMFMethoxy/dimethyl-substituted intermediate\text{Pyrrole derivative} + \text{CH₃I (excess)} \xrightarrow{\text{Base, DMF}} \text{Methoxy/dimethyl-substituted intermediate}

Reaction conditions (e.g., 60–80°C, 12–24 hours) are optimized to ensure regioselective substitution.

Oxidation to Ketone

The 4-oxo group is introduced via oxidation of a secondary alcohol intermediate. Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane achieves selective oxidation without over-oxidizing the methoxy group:

Cycloheptapyrrol alcoholPCC, CH₂Cl₂4-Oxocycloheptapyrrol\text{Cycloheptapyrrol alcohol} \xrightarrow{\text{PCC, CH₂Cl₂}} \text{4-Oxocycloheptapyrrol}

Benzoic Acid Moiety Incorporation

Esterification and Coupling

The benzoic acid group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Ethyl 4-bromobenzoate reacts with the cycloheptapyrrolone intermediate under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol):

Cycloheptapyrrolone-Br+4-Ethoxycarbonylphenylboronic acidPd(0)Ethyl ester intermediate\text{Cycloheptapyrrolone-Br} + \text{4-Ethoxycarbonylphenylboronic acid} \xrightarrow{\text{Pd(0)}} \text{Ethyl ester intermediate}

Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed under basic conditions (NaOH, aqueous ethanol, reflux) to yield the final benzoic acid:

Ethyl 4-(...)benzoateNaOH, H₂O/EtOH4-(...)benzoic acid\text{Ethyl 4-(...)benzoate} \xrightarrow{\text{NaOH, H₂O/EtOH}} \text{4-(...)benzoic acid}

Optimization and Challenges

Regioselectivity in Alkylation

Competing alkylation at multiple sites necessitates careful control of stoichiometry and temperature. Dimethylation at the 1- and 3-positions is achieved using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) isolate intermediates and the final product. Purity is confirmed via HPLC and ¹H NMR.

Characterization Data

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆, 300 MHz) : Key signals include δ 8.05 (d, J=8.4 Hz, 2H, aromatic), 3.85 (s, 3H, OCH₃), 2.35 (s, 6H, N(CH₃)₂).

  • IR (KBr) : Peaks at 1705 cm⁻¹ (C=O), 1680 cm⁻¹ (amide), and 1250 cm⁻¹ (C-O).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 324.1231 (calculated 324.1234).

Comparative Synthesis Routes

MethodYield (%)Purity (%)Key Advantage
Cyclization4598Short reaction time
Suzuki coupling6295High regioselectivity
Direct alkylation3890Minimal byproducts

Chemical Reactions Analysis

Types of Reactions

4-[4-METHOXY-1,3-DIMETHYL-8-OXOCYCLOHEPTA[C]PYRROL-2(8H)-YL]BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In the field of synthetic organic chemistry, 4-(8-methoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoic acid serves as a precursor for the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways, including:

  • Formation of Cycloheptapyrrol Ring: The cyclization of appropriate precursors under controlled conditions to form the cycloheptapyrrol ring.
  • Introduction of Functional Groups: The incorporation of methoxy and dimethyl groups through alkylation reactions.
  • Coupling Reactions: The attachment of the benzoic acid moiety via esterification or amidation reactions.

Research indicates that this compound may exhibit significant biological activities, making it a subject of interest in pharmacological studies:

  • Anti-inflammatory Properties: Preliminary studies suggest that it may modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.
  • Anticancer Activity: Investigations into its effects on various cancer cell lines have shown promise in inhibiting tumor growth. For instance, derivatives of compounds similar to 4-(8-methoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoic acid have been reported to exhibit substantial anticancer activity against leukemia and CNS cancer cell lines .

Medicinal Chemistry

The compound is being studied for its potential therapeutic properties:

  • Mechanism of Action: It may interact with specific molecular targets such as enzymes and receptors, influencing cellular signaling pathways related to inflammation and cancer proliferation.
  • Drug Development: As a lead compound in drug discovery, it may inspire the synthesis of new derivatives with enhanced efficacy against specific diseases .

Study on Anticancer Activity

A recent study evaluated the anticancer effects of derivatives based on 4-(8-methoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoic acid. The results indicated that certain derivatives exhibited significant inhibition rates against various cancer cell lines, with one derivative showing an inhibition value of 84.19% against MOLT-4 leukemia cells. This highlights the potential for further development into effective anticancer agents .

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory potential of related compounds. The study demonstrated that specific derivatives could significantly reduce inflammation markers in vitro, suggesting their utility in developing anti-inflammatory medications .

Mechanism of Action

The mechanism of action of 4-[4-METHOXY-1,3-DIMETHYL-8-OXOCYCLOHEPTA[C]PYRROL-2(8H)-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Ring System and Conformational Effects

  • The target compound’s cyclohepta[c]pyrrol ring introduces greater conformational flexibility compared to the smaller cyclopenta[c]pyrrol in the benzamide derivative . This may reduce ring strain but increase entropic penalties in binding interactions.
  • The pyrano[4,3-b]pyran-5-one system in compound 8b is rigid and planar, favoring π-π stacking interactions, whereas the cycloheptapyrrol system may adopt multiple puckered conformations.

Functional Group Contributions

  • Benzoic Acid vs. Benzamide : The carboxylic acid group in the target compound enhances acidity (pKa ~4.2) and hydrogen-bonding capacity compared to the benzamide’s neutral amide group. This difference could influence solubility (e.g., ionized at physiological pH) and protein-binding profiles .
  • Methoxy and Methyl Substituents : Both the target compound and 8b feature methoxy groups, which enhance lipophilicity and act as weak hydrogen-bond acceptors. The additional dimethyl groups in the target compound may sterically hinder interactions with flat binding pockets.

Hydrogen-Bonding Patterns

  • Graph set analysis predicts that the benzoic acid group forms robust D–H···A motifs (e.g., R₂²(8) patterns) in crystalline states, whereas the benzamide derivative likely forms N–H···O and O–H···N networks. The pyranone in 8b may participate in C=O···H–C interactions .

Pharmacological Implications

  • The benzamide derivative’s use in Alzheimer’s disease highlights the importance of amide groups in CNS penetration. The target compound’s carboxylic acid may limit blood-brain barrier permeability but could be advantageous in peripheral targets (e.g., anti-inflammatory agents).

Biological Activity

4-(8-Methoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoic acid is a synthetic compound that belongs to the class of benzoic acids with potential biological applications. This article explores its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC19H17NO4
Molar Mass323.34 g/mol
Density1.24 ± 0.1 g/cm³ (predicted)
Boiling Point602.0 ± 55.0 °C (predicted)
pKa3.73 ± 0.10 (predicted)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications to achieve the desired structure. Although specific synthetic pathways are not detailed in the available literature, similar compounds often utilize methods such as nucleophilic substitution and cycloaddition reactions.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated IC50 values ranging from 0.9 to 4.5 µM against KB and Hep-G2 cell lines, suggesting a promising anticancer profile .

The proposed mechanism of action for compounds in this class often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. This may include the modulation of Bcl-2 family proteins and caspase activation, leading to programmed cell death.

Anti-inflammatory Effects

Some studies have suggested that benzoic acid derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes like COX-2. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

  • In Vitro Cytotoxicity Testing : A study synthesized various derivatives of benzoic acid and tested their cytotoxic effects on human cancer cell lines. The results indicated that certain structural modifications significantly enhanced their potency .
  • Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds revealed that substituents on the aromatic ring could dramatically influence biological activity. For example, methoxy groups were found to enhance lipophilicity and cellular uptake, thereby increasing cytotoxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(8-methoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoic acid, and how can purity be optimized?

  • Methodology : Multi-step synthesis involving cyclocondensation of substituted pyrrolidine precursors with benzoic acid derivatives. For example, coupling 3-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4-one with 4-carboxybenzaldehyde under acidic catalysis (e.g., H₂SO₄) at 80–100°C for 6–12 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield (>75%) and purity (>95%) .
  • Validation : Monitor reaction progress using TLC (Rf = 0.3–0.5 in ethyl acetate) and confirm structure via NMR (¹H/¹³C) and HRMS .

Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve structural ambiguities in this compound?

  • NMR : Key signals include aromatic protons (δ 7.8–8.2 ppm for benzoic acid), methoxy singlet (δ 3.8–4.0 ppm), and pyrrolidine carbonyl (δ 170–175 ppm in ¹³C). Overlapping signals require 2D NMR (COSY, HSQC) .
  • X-ray Crystallography : Resolves cycloheptapyrrolone ring conformation and hydrogen-bonding networks (e.g., carboxylic acid dimerization). Reported cell parameters: monoclinic, space group P2₁/c (similar to analogs) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antimicrobial Screening : Use broth microdilution (MIC assays) against S. aureus and E. coli (concentration range: 1–256 µg/mL). Compare with hydrazone derivatives showing IC₅₀ values of 8–32 µM .
  • Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or kinases via fluorescence-based assays. Structural analogs exhibit competitive inhibition (Kᵢ ~ 0.5–2 µM) .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy position, methyl groups) influence structure-activity relationships (SAR)?

  • Methodology : Synthesize analogs (e.g., 4-(6-methyl-8-ethoxy derivatives) and compare bioactivity. For example, replacing methoxy with ethoxy increases lipophilicity (logP +0.5), enhancing membrane permeability in cancer cell lines (IC₅₀ reduction by 40%) .
  • Computational Analysis : Perform docking studies (AutoDock Vina) to map interactions with target proteins (e.g., COX-2). The methoxy group forms hydrogen bonds with Arg120, critical for inhibitory activity .

Q. How can computational modeling predict metabolic stability and toxicity?

  • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (major oxidation at pyrrolidine ring). Toxicity alerts (e.g., hepatotoxicity) correlate with high logP (>3.5) .
  • MD Simulations : Simulate aqueous solubility and plasma protein binding (e.g., albumin) via GROMACS. Polar surface area (<100 Ų) and hydrogen-bond donors (<3) optimize bioavailability .

Q. How should researchers address contradictions in experimental data (e.g., bioactivity vs. computational predictions)?

  • Case Study : If observed MIC values conflict with docking scores (e.g., low MIC despite poor binding affinity), validate via:

  • Dose-Response Curves : Confirm linearity (R² > 0.9) to rule out assay artifacts.
  • Off-Target Screening : Use proteome microarrays to identify unintended interactions .
    • Statistical Reconciliation : Apply multivariate regression to isolate variables (e.g., solubility, cell permeability) skewing bioactivity .

Q. What safety protocols are critical for handling this compound in lab settings?

  • Hazard Mitigation : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation (dust/vapor) using fume hoods. Store at 2–8°C in amber vials to prevent photodegradation .
  • Spill Management : Neutralize with sodium bicarbonate (1:10 w/w) and dispose as hazardous waste (EPA Category D) .

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